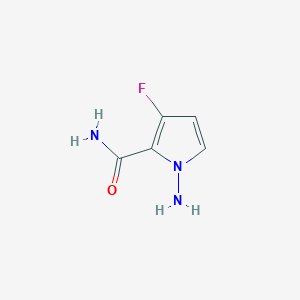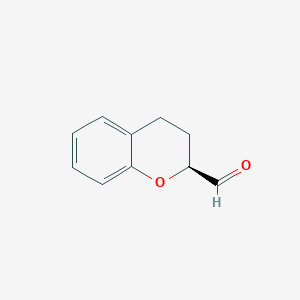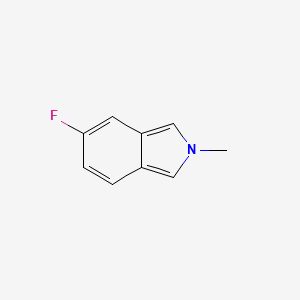
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure consisting of a cyclopentanone and a benzene ring. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods, including grinding, stirring, and ultrasound irradiation. These methods involve the use of halo-aryl and heterocyclic labelled derivatives of 2,3-dihydro-1H-inden-1-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various halogenated compounds .
Major Products Formed
The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant antibacterial and antifungal properties .
Scientific Research Applications
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits significant antibacterial and antifungal properties, making it useful in microbiological studies.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific pathways involved in microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar pharmacological properties.
6-Methoxy-2,3-dihydro-1H-inden-1-one: Another similar compound with additional methoxy group, exhibiting different biological activities.
Uniqueness
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific hydroxyl and methyl substitutions, which enhance its antimicrobial properties and make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,11H,2-3H2,1H3 |
InChI Key |
RGWIPZIXMDYJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)

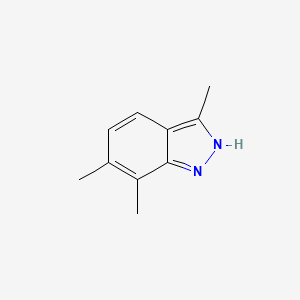
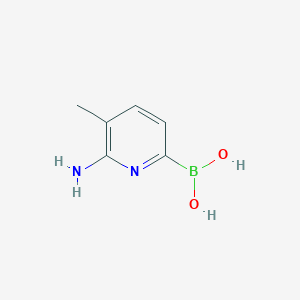
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
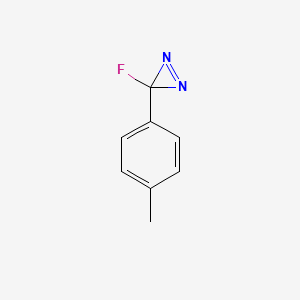
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
